STING CDN agonist IFM Therapeutics

Descripción

Overview of Innate Immune Sensing Mechanisms

The innate immune system is an ancient and evolutionarily conserved defense mechanism that provides immediate, non-specific protection against pathogens and cellular damage. ifmthera.com It relies on a sophisticated array of germline-encoded pattern recognition receptors (PRRs) to identify conserved molecular structures known as pathogen-associated molecular patterns (PAMPs), which are unique to microbes, and damage-associated molecular patterns (DAMPs), which are released from stressed or dying host cells. This recognition triggers a rapid inflammatory response aimed at eliminating the threat and initiating a more tailored, long-lasting adaptive immune response.

PRRs are strategically located throughout the cell, including on the cell surface, within endosomes, and in the cytoplasm, allowing them to detect a wide variety of danger signals. ifmthera.com Key families of PRRs include the Toll-like receptors (TLRs), NOD-like receptors (NLRs), RIG-I-like receptors (RLRs), and cytosolic DNA sensors. Upon binding their respective ligands, these receptors initiate signaling cascades that culminate in the production of pro-inflammatory cytokines, chemokines, and type I interferons (IFNs), which are crucial for orchestrating the immune response.

The cGAS-STING Pathway: A Fundamental Regulator of Cellular Danger Responses

A pivotal pathway in the innate immune response to cytosolic DNA is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. novartis.com Under normal physiological conditions, DNA is confined to the nucleus and mitochondria. However, the presence of DNA in the cytoplasm is a potent danger signal, often indicative of viral or bacterial infection, or cellular damage that can occur in the context of cancer. novartis.com

The cGAS-STING pathway is initiated when cGAS, a cytosolic DNA sensor, recognizes and binds to double-stranded DNA (dsDNA). This binding event triggers a conformational change in cGAS, activating its enzymatic function. Activated cGAS catalyzes the synthesis of a second messenger molecule called cyclic GMP-AMP (cGAMP) from ATP and GTP.

cGAMP then binds to the STING protein, which is an adaptor protein anchored to the membrane of the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING recruits and activates the kinase TBK1 (TANK-binding kinase 1), which in turn phosphorylates the transcription factor IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-α and IFN-β. These interferons play a critical role in anti-viral defense and in the activation of an anti-tumor immune response.

Historical Context and Contribution of IFM Therapeutics to STING Agonist Research

IFM Therapeutics, a privately held biopharmaceutical company founded in 2015, established itself as a key player in the field of innate immunity by focusing on the development of small molecules that modulate novel targets within this system. ifmthera.com The company's research and development efforts were organized into distinct, independently financed subsidiary companies to foster focused innovation. ifmthera.com

Recognizing the therapeutic potential of activating the STING pathway for cancer treatment, IFM dedicated significant resources to a STING agonist program. This program yielded a portfolio of preclinical STING CDN agonists designed to enhance the innate immune response against tumors. ifmthera.comfiercebiotech.com The promise of these compounds was underscored by a "comprehensive body of preclinical data" suggesting their potential benefit for patients not served by existing immunotherapies. pharmasalmanac.comworldpharmatoday.com

The significant progress made by IFM Therapeutics culminated in the acquisition of its STING and NLRP3 agonist programs by Bristol-Myers Squibb in August 2017. ifmthera.comfiercebiotech.com The deal involved an upfront payment of $300 million to IFM, with the potential for an additional $1.01 billion in milestone payments for each of the first products from the two programs. ifmthera.comfiercebiotech.com This acquisition highlighted the immense therapeutic and commercial interest in STING agonists and positioned IFM Therapeutics as a pioneering force in the development of this class of immunotherapies. The transaction was even recognized as the "Deal of the Year" by Clarivate Analytics in 2017, further cementing the significance of IFM's contribution to the field. patsnap.comifmthera.com

The lead asset from IFM's STING agonist program was intended to accelerate Bristol-Myers Squibb's own efforts in targeting this pathway. pharmasalmanac.com While specific details of the preclinical findings for the "STING CDN agonist IFM Therapeutics" are not extensively published in the public domain, the acquisition by a major pharmaceutical company underscores the perceived value and potential of these compounds.

Research Findings on IFM Therapeutics' STING CDN Agonist

While specific, granular data from preclinical studies of the STING CDN agonist developed by IFM Therapeutics remains largely proprietary, information gleaned from press releases and the nature of the Bristol-Myers Squibb acquisition provide a qualitative understanding of the research findings.

Key Preclinical Observations (Inferred)

| Finding Category | Observation | Source |

| Mechanism of Action | The compounds are cyclic dinucleotide (CDN) analogs designed to directly bind to and activate the STING protein, initiating the downstream signaling cascade that leads to type I interferon production. | pharmasalmanac.comifmthera.comfiercebiotech.com |

| Therapeutic Goal | The primary therapeutic goal was to enhance the innate immune response for the treatment of cancer. | ifmthera.comfiercebiotech.com |

| Preclinical Validation | A "comprehensive body of preclinical data" supported the continued research and development of these agonists. | pharmasalmanac.comworldpharmatoday.com |

| Potential Impact | The agonists were seen as a "potentially differentiated approach" to initiate and augment immune responses, particularly in non-inflamed or "cold" tumors. | ifmthera.comfiercebiotech.com |

| Lead Asset Status | The program included a "lead asset" that was poised to accelerate development efforts in targeting the STING pathway. | pharmasalmanac.com |

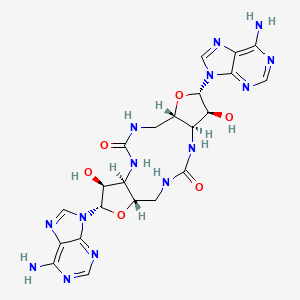

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,6S,8S,9S,10R,15S,17S,18S)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N14O6/c23-15-11-17(29-3-27-15)35(5-31-11)19-13(37)9-7(41-19)1-25-21(39)34-10-8(2-26-22(40)33-9)42-20(14(10)38)36-6-32-12-16(24)28-4-30-18(12)36/h3-10,13-14,19-20,37-38H,1-2H2,(H2,23,27,29)(H2,24,28,30)(H2,25,34,39)(H2,26,33,40)/t7-,8-,9-,10-,13-,14-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAQAKOCMNYQRT-ATKOZDMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)NC(=O)NCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H]([C@H](O2)N3C=NC4=C(N=CN=C43)N)O)NC(=O)NC[C@H]5[C@@H]([C@@H]([C@H](O5)N6C=NC7=C(N=CN=C76)N)O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Sting Cdn Agonist Activation

Recognition of Cytosolic DNA by cGAS and Subsequent cGAMP Synthesis

The initial event in the canonical STING pathway is the detection of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal indicating cellular infection or damage. wikipedia.orgnih.gov The enzyme cyclic GMP-AMP synthase (cGAS) is the primary sensor for this cytosolic dsDNA. wikipedia.orgnih.govfrontiersin.org In its inactive state, cGAS resides in the cytoplasm. Upon binding to dsDNA, cGAS undergoes a significant conformational change and dimerization. wikipedia.orgnih.gov This structural rearrangement activates its enzymatic function, enabling it to catalyze the synthesis of a unique cyclic dinucleotide, 2'3'-cyclic GMP-AMP (cGAMP), from ATP and GTP. wikipedia.orgnih.govmdpi.com This cGAMP molecule acts as a second messenger, initiating the downstream signaling cascade. nih.govfrontiersin.org

Direct Binding and Conformational Activation of STING by Cyclic Dinucleotides

The cGAMP synthesized by cGAS, or CDNs from bacterial sources, directly binds to the STING protein. mdpi.com STING is a transmembrane protein that, in its inactive state, is primarily located on the endoplasmic reticulum (ER). nih.govnih.gov The binding of cGAMP to the ligand-binding domain of a STING dimer induces a pronounced conformational change. frontiersin.orgnih.gov This "closed" and active conformation is crucial for the subsequent steps in the signaling pathway. frontiersin.org While mammalian STING binds 2'3'-cGAMP with high affinity, it can also recognize bacterial CDNs like c-di-GMP and c-di-AMP. mdpi.com

Intracellular Trafficking of Activated STING from Endoplasmic Reticulum to Golgi Apparatus

Upon activation by cGAMP, STING translocates from the ER. frontiersin.orgnih.govrupress.org This trafficking is a critical regulatory step, as signaling does not occur while STING is on the ER. scinito.ai The activated STING oligomers move through the secretory pathway, first to the ER-Golgi intermediate compartment (ERGIC) and then to the Golgi apparatus. frontiersin.orgnih.govrupress.org This relocalization is essential for the recruitment of downstream signaling molecules and the formation of a signaling complex. elsevierpure.com

Recruitment and Phosphorylation of TANK-Binding Kinase 1 (TBK1)

Once localized to the Golgi apparatus, the activated STING protein serves as a scaffold to recruit TANK-Binding Kinase 1 (TBK1). nih.govsemanticscholar.orgmdpi.com The interaction between STING and TBK1 leads to the trans-autophosphorylation and activation of TBK1. mdpi.commdpi.com Activated TBK1 then phosphorylates the C-terminal tail of STING, creating docking sites for further downstream signaling partners. mdpi.comresearchgate.net

Activation and Nuclear Translocation of Interferon Regulatory Factor 3 (IRF3)

The phosphorylated C-terminal tail of STING recruits the transcription factor Interferon Regulatory Factor 3 (IRF3). nih.govsemanticscholar.orgresearchgate.net TBK1, now in close proximity due to its association with the STING scaffold, phosphorylates IRF3. nih.govresearchgate.netnih.gov This phosphorylation event induces the dimerization of IRF3. mdpi.comresearchgate.netwikipedia.org The IRF3 dimers then translocate from the cytoplasm into the nucleus. wikipedia.orgnih.govwikipedia.org

Induction of Type I Interferon Gene Expression and Secretion

Within the nucleus, the phosphorylated IRF3 dimers bind to specific DNA sequences known as interferon-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (IFN-α and IFN-β) and other interferon-stimulated genes (ISGs). mdpi.comnih.gov This binding drives the transcription of these genes, leading to the production and secretion of type I interferons. nih.govwikipedia.org These interferons then act in an autocrine and paracrine manner to establish an antiviral state in the surrounding cells. wikipedia.org

Activation of the NF-κB Signaling Pathway and Pro-inflammatory Cytokine Production

In addition to the IRF3-mediated type I interferon response, STING activation also triggers the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.comnih.govasm.org This activation is also dependent on TBK1, which can phosphorylate and activate the IκB kinase (IKK) complex. mdpi.commdpi.comresearchgate.net The activated IKK complex then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and proteasomal degradation. mdpi.comresearchgate.net This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate into the nucleus. mdpi.comresearchgate.net In the nucleus, NF-κB binds to its target DNA sequences and drives the expression of a wide range of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.comasm.org

Key Molecules in the STING Pathway

| Molecule | Abbreviation | Function |

| Stimulator of Interferon Genes | STING | Central adaptor protein that initiates signaling upon binding to cyclic dinucleotides. |

| Cyclic GMP-AMP Synthase | cGAS | Cytosolic DNA sensor that synthesizes cGAMP. |

| 2'3'-cyclic GMP-AMP | cGAMP | Second messenger that directly binds to and activates STING. |

| TANK-Binding Kinase 1 | TBK1 | Kinase that is recruited to and activated by STING, phosphorylates IRF3 and STING. |

| Interferon Regulatory Factor 3 | IRF3 | Transcription factor that, upon phosphorylation by TBK1, dimerizes and translocates to the nucleus to induce type I interferon expression. |

| Nuclear Factor kappa B | NF-κB | Transcription factor that, upon activation, translocates to the nucleus to induce the expression of pro-inflammatory cytokines. |

| IκB Kinase | IKK | Kinase complex activated by TBK1 that leads to the activation of NF-κB. |

| Type I Interferons | IFN-α/β | Cytokines that are crucial for antiviral defense and immune modulation. |

Cellular Localization of STING Pathway Events

| Event | Cellular Location |

| DNA Sensing and cGAMP Synthesis | Cytoplasm |

| STING Activation | Endoplasmic Reticulum |

| TBK1 and IRF3 Recruitment and Phosphorylation | Golgi Apparatus |

| Gene Transcription | Nucleus |

Interplay Between STING Activation and Adaptive Immune Responses

Activation of the STimulator of INterferon Genes (STING) pathway by cyclic dinucleotide (CDN) agonists serves as a critical bridge between the innate and adaptive immune systems. This connection is fundamental to generating a robust and durable anti-tumor response. ifmthera.com Companies like IFM Therapeutics have focused on developing small-molecule STING agonists that work within the tumor microenvironment to activate innate immunity, which in turn alerts the adaptive immune system to the presence of cancer cells. ifmthera.comshu.edu The activation of STING in innate immune cells, particularly dendritic cells (DCs), initiates a cascade of events leading to the priming and activation of T cells and the modulation of B cell activity, ultimately fostering a comprehensive and specific anti-tumor immunity. nih.govthno.org

Influence on T-Cell Activation, Differentiation, and Memory

STING agonists profoundly impact the activation and function of T cells, primarily through the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. nih.govmdpi.com The process begins when STING activation in antigen-presenting cells (APCs), such as dendritic cells, is triggered by a CDN agonist. youtube.com This leads to the maturation of DCs, which then migrate to draining lymph nodes to prime naive T cells. youtube.comcell-stress.com

Key effects on T cells include:

Enhanced Priming and Recruitment : Activated DCs present tumor-associated antigens to naive CD8+ T cells, leading to their priming, activation, and differentiation into cytotoxic T lymphocytes (CTLs). youtube.comresearchgate.net These CTLs are then recruited to the tumor microenvironment to execute their cancer-killing functions. cell-stress.com

Direct T-Cell Activation and Stress : Research has shown that T cells themselves express functional STING. nih.gov Direct activation of STING in T cells can provoke IFN-I production and the expression of IFN-stimulated genes (ISGs). However, it can also activate cell stress and death pathways, a factor that may need consideration in therapeutic applications. nih.gov

Overcoming Immune Suppression : The inflammatory tumor microenvironment induced by STING agonists can help overcome local immunosuppressive mechanisms, allowing T cells to function more effectively. cell-stress.com Combining STING agonists with checkpoint inhibitors, such as anti-PD-1 antibodies, can further enhance the activity of cytotoxic T cells by preventing their exhaustion. mdpi.comyoutube.com

Memory Formation : By orchestrating a potent primary immune response, STING activation contributes to the formation of immunological memory. ifmthera.com This may limit the recurrence of cancer by enabling a faster and more effective response upon tumor re-challenge. researchgate.net

Role in Dendritic Cell Maturation and Antigen Presentation

Dendritic cells are pivotal in linking the innate sensing of tumors to the generation of an adaptive T-cell response, and STING activation is a key mechanism driving their function. dovepress.comnih.gov The cGAS-STING pathway is crucial for the ability of DCs to sense immunogenic tumors and initiate anti-tumor immunity. nih.gov

Upon activation by a CDN agonist, DCs undergo several critical changes:

Upregulation of Co-stimulatory Molecules : STING activation leads to the upregulation of co-stimulatory molecules like CD80 and CD86 on the surface of DCs. This is essential for the effective activation of naive T cells.

Enhanced Antigen Cross-Presentation : A hallmark of STING activation in conventional type 1 DCs (cDC1s) is the enhanced cross-presentation of exogenous antigens on MHC class I molecules. researchgate.net This process is vital for activating CD8+ T cells against tumor cells that the DCs have engulfed. dovepress.com

Cytokine Production : Activated DCs secrete a variety of pro-inflammatory cytokines that shape the ensuing T-cell response, promoting a Th1-polarized and cytotoxic phenotype. cell-stress.com The production of type I IFNs is a direct and critical consequence of STING signaling in DCs. cell-stress.comnih.gov

Impact on B-Cell Responses and Antibody Production

The role of STING activation in modulating B-cell function and humoral immunity is an area of growing research. Evidence indicates that STING agonists can directly and indirectly influence B cells to promote antibody responses. nih.gov

Key findings on B-cell responses include:

Direct B-Cell Activation : B cells can be directly activated by CDNs in a STING-dependent manner. This direct stimulation results in the upregulation of costimulatory molecules and the production of cytokines. nih.gov However, high concentrations of STING agonists can also induce caspase-dependent cell death in B cells. nih.govaacrjournals.org

Synergy with B-Cell Receptor (BCR) Signaling : STING activation and BCR signaling can act synergistically to promote robust antibody responses, a process that appears to be independent of type I IFN. nih.gov

Support for Tertiary Lymphoid Structures (TLS) : STING activation can support the development of tertiary lymphoid structures within the tumor microenvironment. nih.govresearchgate.net These structures function like mini-lymph nodes, providing organized sites where B cells can undergo maturation, class-switching, and differentiation into antibody-producing plasma cells and memory B cells, thereby potentiating long-term humoral immunity against the tumor. researchgate.net

Induction of Apoptosis in Malignant B-Cells : In the context of B-cell malignancies like lymphoma and multiple myeloma, STING agonists have been shown to induce programmed cell death (apoptosis). aacrjournals.orglabroots.com This cytotoxic activity is linked to the suppression of the IRE-1/XBP-1 pathway, which is essential for the survival of these malignant cells. labroots.com

Table 1: Research Findings on STING Agonist Effects on Adaptive Immunity

| Immune Cell Type | Effect of STING Activation | Mechanism | Outcome |

|---|---|---|---|

| T Cells | Enhanced priming, activation, and tumor infiltration. youtube.comcell-stress.com | Mediated by activated dendritic cells producing Type I IFNs and other cytokines. cell-stress.com | Increased cytotoxic T-lymphocyte (CTL) activity against tumors. youtube.com |

| Direct activation and potential for induced cell death. nih.gov | T-cells express functional STING, leading to IFN-I production and activation of stress pathways. nih.gov | Modulation of T-cell function; potential for both therapeutic and off-target effects. nih.gov | |

| Dendritic Cells (DCs) | Maturation and enhanced antigen presentation. dovepress.com | Upregulation of co-stimulatory molecules (CD80/CD86) and secretion of pro-inflammatory cytokines. dovepress.com | Efficient priming of naive T cells and initiation of adaptive anti-tumor response. youtube.com |

| Increased antigen cross-presentation. researchgate.net | STING signaling in cDC1s promotes the presentation of tumor antigens on MHC class I. researchgate.net | Robust activation of tumor-specific CD8+ T cells. dovepress.com | |

| B Cells | Direct activation and cytokine production. nih.gov | STING-dependent signaling pathway within B cells. nih.gov | Enhanced B-cell effector functions. nih.gov |

| Synergizes with BCR signaling to boost antibody responses. nih.gov | Co-stimulation of STING and B-cell receptor pathways. nih.gov | Optimal production of IgG and mucosal IgA antibodies. nih.gov | |

| Supports development of Tertiary Lymphoid Structures (TLS). researchgate.net | Promotes an inflammatory microenvironment conducive to TLS formation. nih.gov | Generation of long-lived plasma cells and memory B cells for durable humoral immunity. researchgate.net | |

| Induces apoptosis in malignant B-cells. aacrjournals.orglabroots.com | Suppression of the essential IRE-1/XBP-1 stress response pathway. labroots.com | Potential therapeutic strategy for B-cell cancers. labroots.com |

Preclinical Research and Immunological Modulations of Sting Cdn Agonists

Augmentation of Anti-Tumor Immune Responses

STING CDN agonists have been shown to initiate a robust immune response against tumors through a variety of mechanisms. frontiersin.org By activating the STING pathway, these agonists can trigger the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for bridging the innate and adaptive immune systems. frontiersin.orgnih.gov

Activation and Maturation of Antigen-Presenting Cells, Including Dendritic Cells

A fundamental step in generating an anti-tumor immune response is the activation of antigen-presenting cells (APCs), with dendritic cells (DCs) being the most potent. nih.gov Preclinical studies have shown that STING agonists are powerful activators of DCs. frontiersin.orgdovepress.com The activation of the STING pathway within these cells leads to their maturation, a process characterized by the upregulation of co-stimulatory molecules and the production of inflammatory cytokines. dovepress.com This maturation process is essential for DCs to effectively present tumor antigens to T cells. dovepress.com The activation of the cGAS-STING pathway in DCs is a critical step in the immune system's ability to sense immunogenic tumors. nih.govnih.gov

Enhanced Priming and Cross-Presentation of Tumor-Associated Antigens to T Lymphocytes

Once activated and matured, DCs migrate to the lymph nodes to prime T lymphocytes. youtube.com STING agonist activity enhances this process by promoting the cross-presentation of tumor-associated antigens (TAAs) by DCs to CD8+ T cells. nih.gov This leads to the generation of tumor-specific cytotoxic T lymphocytes (CTLs) that can recognize and kill cancer cells. frontiersin.org Mechanistic studies in mouse models have revealed that the host STING pathway is a critical innate immune sensing pathway that detects the presence of a tumor to drive DC activation and subsequent T cell priming against tumor-associated antigens. nih.gov

Recruitment and Infiltration of Effector T Cells and Natural Killer Cells into the Tumor Microenvironment

A significant challenge in cancer immunotherapy is ensuring that effector immune cells can infiltrate the tumor microenvironment (TME). STING agonists have been shown to remodel the TME to facilitate this infiltration. nih.gov Activation of the STING pathway leads to the production of chemokines, such as CXCL9 and CXCL10, which are crucial for recruiting effector T cells and Natural Killer (NK) cells into the tumor. nih.govnih.gov This increased infiltration of cytotoxic immune cells is a key factor in the anti-tumor efficacy of STING agonists. frontiersin.org

Conversion of Immunologically "Cold" Tumors to "Hot" Phenotypes

Many tumors are characterized as "cold" due to a lack of immune cell infiltration, making them unresponsive to many immunotherapies, including checkpoint inhibitors. nih.gov A key therapeutic goal is to convert these "cold" tumors into "hot," inflamed tumors that are infiltrated with immune cells. nih.gov Preclinical evidence strongly suggests that STING agonists can achieve this conversion. frontiersin.orgnih.gov By promoting the recruitment and activation of immune cells, STING agonists can transform the immunosuppressive TME into one that is conducive to a robust anti-tumor immune response. frontiersin.orgnih.gov

Synergistic Modulations with Immune Checkpoint Blockade Therapies

Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, but their efficacy is often limited to patients with pre-existing T-cell responses. nih.gov STING agonists have demonstrated a strong synergistic effect when combined with ICIs in preclinical models. nih.gov By turning "cold" tumors "hot," STING agonists can sensitize previously resistant tumors to the effects of checkpoint blockade. nih.gov This combination therapy has been shown to lead to superior tumor control and even complete tumor regression in some models. nih.govnih.gov For instance, the combination of a STING agonist with an anti-PD-1 antibody has been shown to reduce tumor growth more effectively than either therapy alone. nih.gov

Efficacy Demonstrations in Established Murine Tumor Models

The anti-tumor efficacy of STING CDN agonists has been demonstrated in a variety of established murine tumor models. colby.edu Intratumoral administration of synthetic CDN derivatives that activate both murine and human STING alleles has been shown to induce profound regression of established tumors. colby.edu Furthermore, this treatment generated a substantial systemic immune response capable of rejecting distant metastases and providing long-lived immunological memory. colby.edu For example, in a mouse model of high-grade serous ovarian cancer, a STING agonist demonstrated a synergistic effect with carboplatin (B1684641) chemotherapy and anti-PD-1 immune checkpoint blockade, leading to longer survival. nih.gov Similarly, in a CT26 mouse colon carcinoma model, a novel STING agonist, ALG-031048, demonstrated long-lasting, antigen-specific anti-tumor activity in up to 90% of the animals. mdpi.com

Table 1: Effects of STING Agonist Treatment in a Murine Breast Cancer Model This table is based on data from a study investigating the synergy of a STING agonist with atezolizumab in a 4T1 mouse breast cancer model. nih.gov

| Biomarker | Effect of STING Agonist + Atezolizumab |

| Tumor Growth | Significant Inhibition |

| Tumor Necrosis Factor-α (TNF-α) | Increased Levels in Peripheral Blood and Tumor Mass |

| Interferon-β (IFN-β) | Increased Levels in Peripheral Blood and Tumor Mass |

| Interleukin-10 (IL-10) | Increased Levels in Peripheral Blood and Tumor Mass |

| Interferon-γ (IFN-γ) | Increased Levels in Peripheral Blood and Tumor Mass |

| CD8+ Cytotoxic T Cells | Increased Numbers in the Tumor |

| FOXP3+ Treg Cells | Decreased Numbers in the Tumor |

Investigational Role as Adjuvants in Cancer Vaccination Strategies

The potent immunostimulatory properties of STING agonists make them promising candidates as adjuvants in cancer vaccines. nih.govnih.gov Vaccine adjuvants are substances that enhance the immunogenicity of antigens, leading to a more robust and durable immune response. nih.gov Preclinical evidence strongly supports the use of STING agonists to augment the efficacy of cancer vaccines. nih.gov

One of the key mechanisms by which STING agonists act as effective adjuvants is by promoting the production of type I interferons. inimmune.com This is a critical step in initiating both antibody-mediated and cytotoxic T lymphocyte (CTL) responses against tumor antigens. inimmune.com For instance, preclinical studies in melanoma models have shown that cyclic dinucleotides (CDNs) can significantly improve the efficacy of peptide-based vaccines. nih.gov Similarly, a synergistic effect was observed when the STING agonist ADU-S100 was used in combination with a chimeric peptide vaccine in models of melanoma and lung cancer. nih.gov

The development of novel STING agonists, including non-nucleotide small molecules, is an active area of research aimed at creating potent adjuvants for protein-based vaccines against various cancers. inimmune.com By integrating STING agonists into vaccine formulations, researchers aim to significantly boost vaccine-induced immunity against cancer cells. nih.gov

Combinatorial Therapeutic Approaches with Radiotherapy and Chemotherapy

Preclinical data have consistently shown that combining STING agonists with conventional cancer treatments like radiotherapy and chemotherapy can lead to synergistic anti-tumor effects. nih.gov

Combination with Radiotherapy

Radiotherapy is a cornerstone of cancer treatment that can induce immunogenic cell death, releasing tumor antigens and damage-associated molecular patterns (DAMPs), including cytosolic DNA. This released DNA can, in turn, activate the STING pathway. nih.gov However, radiotherapy alone may not be sufficient to elicit a robust and sustained anti-tumor immune response. researchgate.net

Preclinical studies have shown that the addition of a STING agonist can significantly enhance the effects of radiation therapy. nih.gov For example, in murine models of melanoma and breast cancer, an inhalable nanoparticle formulation of cGAMP (NP-cGAMP) was found to induce the STING pathway and create a synergistic effect with radiation, leading to increased control of lung metastases compared to radiation alone. nih.gov Another study involving rats with esophageal cancer demonstrated enhanced tumor control with the combination of ADU-S100 and radiation. nih.gov

A study using a human ex vivo culture platform derived from malignant pleural effusions showed that while radiotherapy alone led to an increase in T cell death, combining it with a STING agonist (ADUS-100) significantly induced the activation and degranulation of both cytotoxic (CD8+) and helper (CD4+) T cells. researchgate.net This combination also markedly enhanced the secretion of pro-inflammatory cytokines such as INF-α, INF-β, INF-γ, IL-6, IP-10, and TNF-α, thereby remodeling the tumor immune microenvironment to a more pro-inflammatory state. researchgate.net

Combination with Chemotherapy

The combination of STING agonists with chemotherapy is another promising strategy. Certain chemotherapeutic agents can also induce immunogenic cell death and the release of cytosolic DNA, thereby priming the tumor microenvironment for a STING-mediated immune response. Preclinical models have shown that the addition of a STING agonist can further amplify this response, leading to improved tumor control.

Structural Biology and Medicinal Chemistry of Sting Cdn Agonists

Structural Insights into Cyclic Dinucleotide Binding to the STING Ligand-Binding Domain

The key to understanding STING activation lies in the structural details of its interaction with CDN ligands. The C-terminal domain (CTD) of STING is responsible for ligand binding and forms a V-shaped dimer. nih.gov This dimer creates a cleft at its interface which serves as the binding site for a single CDN molecule. nih.govresearchgate.net

Crystal structures of the human STING CTD in complex with the bacterial second messenger cyclic di-guanylate monophosphate (c-di-GMP) have provided foundational insights into this recognition process. nih.govresearchgate.netuniprot.org The c-di-GMP molecule itself adopts a V-shaped conformation within the binding pocket. nih.gov Key interactions that stabilize this complex include hydrogen bonds and stacking interactions. The guanine (B1146940) bases of c-di-GMP stack against the phenolic rings of a conserved tyrosine residue within the STING protein, a critical interaction for binding. nih.gov

Upon binding of a CDN, the STING protein undergoes a significant conformational change. Two surface loops of the STING CTD, which act as a "gate" and "latch," rearrange to enclose the ligand within the binding cleft. researchgate.net This induced-fit mechanism, where the protein conformation adapts upon ligand binding, is a hallmark of STING activation. While the apo (ligand-free) STING dimer is thought to be relatively rigid and pre-formed, the binding of the CDN stabilizes a "closed" and active conformation. nih.govinvivogen.com This conformational change is essential for the subsequent downstream signaling events, including the recruitment and activation of TANK-binding kinase 1 (TBK1). nih.gov

Interestingly, studies with different CDNs, such as the endogenous mammalian ligand 2',3'-cGAMP, have revealed further subtleties in STING recognition. Unlike the symmetric 3',5'-3',5' phosphodiester linkages in bacterial CDNs, 2',3'-cGAMP possesses a mixed 2',5' and 3',5' linkage. nih.gov This asymmetry is recognized with higher affinity by human STING, and structural studies have shown how the binding pocket can accommodate this specific ligand, leading to a more potent activation of the pathway. nih.gov

Rational Design and Synthesis of Modified Cyclic Dinucleotide Analogs

The natural CDNs, while effective at activating STING, suffer from several drawbacks that limit their therapeutic potential, including susceptibility to enzymatic degradation and poor cell permeability due to their charged phosphate (B84403) backbone. nih.govnih.gov This has driven extensive research into the rational design and synthesis of modified CDN analogs with improved drug-like properties.

Enhancements through Phosphorothioate (B77711) Linkages

A common strategy to improve the stability of CDNs is the replacement of one or both of the non-bridging oxygen atoms in the phosphodiester backbone with sulfur, creating a phosphorothioate linkage. This modification renders the molecule more resistant to degradation by phosphodiesterases. invivogen.com

A prominent example of a phosphorothioate-modified STING agonist is ADU-S100 (also known as MIW815). invivogen.comnih.gov This synthetic analog of c-di-AMP features two phosphorothioate linkages with a specific stereochemistry (Rp,Rp) and a mixed 2',5'-3',5' linkage, which enhances its binding affinity for human STING alleles. invivogen.commdpi.com The introduction of phosphorothioate linkages in ADU-S100 not only improves its stability but also contributes to its potent activation of the STING pathway. invivogen.comnih.gov Clinical trials have investigated ADU-S100 in combination with other anti-cancer therapies. nih.gov

Innovations via Boranophosphate Modifications

Another modification to the phosphate backbone involves the substitution of a non-bridging oxygen atom with a borane (B79455) group (BH3), creating a boranophosphate linkage. This modification is isosteric and isoelectronic to the natural phosphate group. nih.gov Boranophosphate-modified oligonucleotides have been shown to exhibit increased resistance to nuclease degradation, even more so than their phosphorothioate counterparts in some cases. nih.gov While preserving the negative charge of the phosphate moiety, the boranophosphate group has different hydrogen bonding and metal ion coordination properties, which can influence its interaction with target proteins. nih.gov Research in this area aims to leverage these unique properties to develop STING agonists with enhanced stability and potentially altered bioactivity profiles.

Incorporation of Carbamide and Thiocarbamide Linkages

To further address the instability of the phosphodiester bond, researchers have explored its replacement with non-hydrolyzable linkages such as carbamide and thiocarbamide. These linkages are designed to mimic the geometry of the phosphate group while being resistant to enzymatic cleavage. Studies have shown that the replacement of phosphodiester linkages with carbamide or thiocarbamide linkages in CDN analogs can result in a significant increase in the activation of the NF-κB pathway, a downstream effector of STING signaling. nih.gov This suggests that such modifications can not only enhance stability but also maintain or even improve the biological activity of STING agonists.

Ribose and Nucleobase Modifications for Optimized Bioactivity

In addition to backbone modifications, alterations to the ribose sugar and the nucleobases of CDNs have been explored to optimize their bioactivity and pharmacokinetic properties.

Modifications to the ribose moiety, such as 2'-fluorination, can enhance enzymatic stability. nih.govbiorxiv.org For example, fluorinated cGAMP analogs have been synthesized and shown to be potent STING activators that are resistant to cleavage by viral poxin nucleases. biorxiv.orgbiorxiv.org This is particularly relevant for developing antivirals that target the STING pathway.

Alterations to the nucleobases can also significantly impact STING activation. For instance, the replacement of guanine with hypoxanthine (B114508) or the introduction of modifications like 7-deazapurine have been investigated. nih.govbiorxiv.org Some of these modified nucleobases have been shown to yield CDN analogs with potent STING agonist activity. The goal of these modifications is to fine-tune the interactions with the STING binding pocket to achieve higher affinity and more potent and sustained signaling.

Exploration of Non-Nucleotidyl Small Molecule STING Agonists

A significant breakthrough in the field has been the discovery and development of non-nucleotidyl small molecule STING agonists. These compounds offer several potential advantages over CDN-based agonists, including improved physicochemical properties, better cell permeability, and potentially different modes of action. nih.govinvivogen.com

One of the most well-characterized classes of non-CDN STING agonists is the amidobenzimidazole (ABZI) family. nih.govinvivogen.com The dimeric amidobenzimidazole compound, diABZI , is a potent STING agonist that was identified through a high-throughput screen. nih.govinvivogen.com Unlike CDNs which induce a "closed" conformation of the STING ligand-binding domain, diABZI has been shown to activate STING while it remains in an "open" conformation. invivogen.com This suggests a different mechanism of activation. DiABZI has demonstrated significant anti-tumor activity in preclinical models. invivogen.com

Another notable non-nucleotide STING agonist is SR-717 . nih.govmedchemexpress.com This small molecule is a stable mimetic of cGAMP and activates STING by inducing the same "closed" conformation as the natural ligand. medchemexpress.comimmune-system-research.com SR-717 has shown anti-tumor activity and can be administered systemically. medchemexpress.comimmune-system-research.com

IFM Therapeutics has been a key player in the development of STING agonists. In 2017, Bristol-Myers Squibb acquired IFM Therapeutics, gaining full rights to its preclinical STING and NLRP3 agonist programs. bms.combms.comdrugdiscoverynews.com This acquisition highlights the significant interest of major pharmaceutical companies in the therapeutic potential of modulating the innate immune system through the STING pathway. ifmthera.comifmthera.com The programs at IFM were focused on developing novel therapies for cancer by enhancing the innate immune response. bms.comdrugdiscoverynews.com

The exploration of diverse chemical scaffolds for STING activation continues to be an active area of research, with the goal of developing systemically available, potent, and safe immunomodulatory drugs for a variety of diseases, including cancer and infectious diseases. nih.govnih.gov

Challenges and Advancements in Sting Cdn Agonist Delivery and Optimization

Overcoming Limitations in Systemic Bioavailability and Cellular Uptake

A primary hurdle for the clinical application of STING CDN agonists is their inherent physicochemical properties. As anionic and hydrophilic molecules, they exhibit poor membrane permeability, which severely limits their ability to reach the cytosolic STING protein. nih.govnih.govacs.org This results in low bioavailability in tumor tissues and a narrow therapeutic window. nih.gov Furthermore, when administered systemically, free CDNs are rapidly cleared from circulation and can be degraded by enzymes, further diminishing their efficacy. nih.govdovepress.com

To address these limitations, researchers have focused on developing strategies to improve the stability and cellular uptake of these agonists. Chemically modifying the CDN structure is one such approach. For instance, creating prodrugs by adding bio-orthogonal caging groups can neutralize the negative charges of the phosphodiester backbone, leading to a more hydrophobic molecule with enhanced cellular permeability and metabolic stability. acs.org These modifications can be designed to be cleaved by specific triggers within the tumor microenvironment, ensuring targeted activation of the STING pathway. acs.org

Development of Advanced Drug Delivery Systems

Advanced drug delivery systems are at the forefront of efforts to optimize the therapeutic efficacy of STING CDN agonists. These systems aim to protect the agonists from degradation, improve their pharmacokinetic profile, and facilitate their delivery into the cytosol of target immune cells.

Encapsulation Strategies Using Liposomes and Polymeric Nanoparticles

Liposomes and polymeric nanoparticles have emerged as highly effective carriers for STING CDN agonists. These nanoformulations can encapsulate the hydrophilic agonists, protecting them from enzymatic degradation and improving their circulation half-life. nih.govnih.govnih.gov

Liposomes: Cationic liposomes have been shown to significantly enhance the cellular uptake of cGAMP, a natural STING agonist. nih.govnih.gov The positive charge of the liposomes interacts with the negatively charged cell membrane, facilitating entry. Once inside the cell, these formulations can improve the delivery of the agonist to metastatic tumors, leading to anti-tumor activity where the free drug has no effect at the same dose. nih.govnih.gov Liposomal delivery also promotes the retention of the agonist at the tumor site and co-localization with tumor-associated antigen-presenting cells (APCs), inducing a robust and lasting anti-tumor immune response. nih.govnih.gov

Polymeric Nanoparticles: Polymeric nanoparticles, such as polymersomes, offer another versatile platform for STING agonist delivery. vanderbilt.edunih.gov These can be engineered to be pH-responsive, becoming destabilized in the acidic environment of endosomes. This feature promotes the release of the CDN agonist into the cytosol, where it can activate the STING pathway. nih.gov Studies have shown that nanoencapsulation can improve the half-life of cGAMP by as much as 40-fold, leading to better tumor accumulation and activation of the STING pathway in the tumor microenvironment. nih.govresearchgate.net This enhanced delivery can reprogram the tumor microenvironment to be more immunogenic, characterized by a significant influx of T-cells. researchgate.net Supramolecular nanoparticles formed by the self-assembly of a nucleotide lipid ligand with a CDN have also demonstrated superior tumor inhibition by enhancing retention and intracellular delivery. acs.org

Exosome-Based Delivery Platforms

Exosomes, which are natural extracellular vesicles, are being explored as biocompatible nanocarriers for STING agonists. nih.gov Their innate ability to be taken up by other cells makes them an attractive delivery vehicle. nih.govnih.gov

Engineered exosomes loaded with STING agonists (termed iExoSTINGa) have shown superior potency in suppressing tumor growth compared to the free agonist. nih.govnih.gov These exosome-based platforms demonstrate significantly enhanced uptake by dendritic cells (DCs), a critical type of APC, leading to a robust anti-tumor immune response characterized by an increase in activated CD8+ T cells. nih.govnih.gov A key advantage of exosomes is their ability to induce systemic anti-tumor effects even with intratumoral administration, leading to the regression of non-injected tumors. nih.gov Research into "exoSTING," an exosome-based therapeutic, has shown it can selectively deliver STING agonists to tumor-resident APCs, improving the tumor antigen-specific adaptive immune response. researchgate.net

Exploration of Metalloimmunotherapy Formulations

Metalloimmunotherapy represents a novel approach that combines metal ions with immunomodulatory agents like STING agonists to enhance their therapeutic effect. Certain metal ions, particularly manganese (Mn2+), have been found to augment the activity of STING agonists. umich.edu

Researchers have discovered that Mn2+ can coordinate with CDN STING agonists to self-assemble into nanoparticles (CDN–Mn2+ particles or CMPs). umich.edu These CMPs not only effectively deliver the STING agonist to immune cells but also potentiate the STING signaling cascade. This results in a significantly amplified anti-tumor immune response. umich.edu Another strategy involves creating single-molecule conjugates that combine a DNA-damaging metal-based chemotherapeutic drug, like a derivative of cisplatin, with a STING agonist. nih.goveurekalert.orgoup.com This dual-action molecule can induce cancer cell death, which releases tumor DNA to activate the cGAS-STING pathway, while the attached STING agonist further amplifies this immune response. nih.goveurekalert.orgoup.com This approach has shown promise in enhancing the infiltration of immune cells into tumors and promoting their activation. nih.gov

Addressing Considerations for Sustained Immune Activation in Therapeutic Contexts

While potent activation of the STING pathway is desirable, achieving a sustained and controlled immune response is crucial for therapeutic success and to avoid potential toxicities associated with chronic inflammation. nih.gov The kinetics of STING signaling are critical; transient activation can drive robust anti-cancer immunity, whereas chronic signaling can lead to inflammatory diseases. nih.gov

Delivery systems play a key role in modulating the duration of immune activation. Hydrogel-based in situ vaccination strategies are being investigated to provide a sustained release of STING agonists within the tumor microenvironment. acs.org This depot effect allows for prolonged activation of the STING pathway, which can lead to more effective and durable anti-tumor immunity. acs.org Combining STING agonists with other immunotherapies, such as immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-PD-L1 antibodies, is another important strategy. nih.govnih.gov Activation of the STING pathway can increase the expression of PD-L1 on tumor cells, making them more susceptible to checkpoint blockade and leading to a synergistic anti-tumor effect. nih.gov This combination can help to overcome immune resistance and convert immunologically "cold" tumors, which lack T-cell infiltration, into "hot" tumors that are responsive to immunotherapy. bohrium.com

Future Directions and Emerging Research Paradigms for Sting Cdn Agonists

Identification of Novel STING Activating Chemotypes through High-Throughput Screening

The first generation of STING agonists was dominated by direct analogs of the natural ligand, cyclic GMP-AMP (cGAMP). While potent, these cyclic dinucleotide (CDN)-based molecules often face challenges related to metabolic stability and cell permeability. To broaden the chemical diversity and identify compounds with more favorable drug-like properties, researchers are increasingly turning to high-throughput screening (HTS).

HTS campaigns utilize robust, cell-based reporter assays to rapidly screen vast libraries of small molecules for their ability to activate the STING pathway. nih.govnih.gov These assays are engineered to produce a measurable signal, such as the expression of luciferase, in response to STING activation. nih.govnih.gov This approach allows for the identification of entirely new chemical scaffolds, or chemotypes, that can activate STING, moving beyond the traditional CDN structure. nih.gov

One notable success from HTS is the identification of a dispiro diketopiperzine (DSDP) compound, which was found to activate human STING and induce a potent, interferon-dominant cytokine response. nih.govnih.gov The discovery of non-CDN agonists like DSDP and others, such as di-ABZI, is significant because these smaller, non-nucleotide molecules may possess improved pharmacological properties, including the potential for systemic administration. nih.govnih.gov This expands the therapeutic possibilities beyond the intratumoral delivery routes often required for CDN-based agonists. nih.gov

Table 1: Examples of Novel STING Agonist Chemotypes

| Chemotype Class | Example Compound | Key Characteristic | Reference |

|---|---|---|---|

| Cyclic Dinucleotide (CDN) Analogs | ADU-S100 (Mliatinide) | Synthetic mimic of natural STING ligand (cGAMP). | nih.gov |

| Non-CDN Small Molecules | di-ABZI | Systemically available, non-nucleotide small molecule. | nih.govnih.gov |

| Dispiro Diketopiperzine (DSDP) | DSDP Compound | Identified via HTS; activates human STING. | nih.gov |

In-depth Mechanistic Characterization of STING Post-Translational Modifications and Oligomerization

The activation of STING is not a simple on-off switch but is a tightly orchestrated process governed by a complex series of post-translational modifications (PTMs) and changes in protein conformation. nih.govresearchgate.net A deeper understanding of these mechanisms is critical for designing more effective and specific agonists and for appreciating the nuances of STING signaling.

Upon binding of a CDN agonist, STING undergoes a significant conformational change, leading to its dimerization and subsequent formation of higher-order oligomers. nih.govnih.gov This oligomerization is an absolute prerequisite for its activation and downstream signaling. nih.govpnas.orgbiorxiv.org Cryo-electron microscopy studies have revealed that ligand binding induces a 180° rotation of the ligand-binding domain relative to the transmembrane domain, facilitating the side-by-side packing of STING dimers into tetramers and larger structures. nih.gov

This process is intricately regulated by a host of PTMs that act as molecular switches. nih.govnih.govconsensus.app Key PTMs include:

Phosphorylation: The kinase TBK1 phosphorylates the C-terminal tail of STING, a crucial step for recruiting and activating the transcription factor IRF3, which drives type I interferon production. nih.gov

Ubiquitination: Different types of ubiquitination can either promote STING activation and oligomerization or target it for degradation, thereby controlling the duration of the signal. researchgate.netnih.gov

Palmitoylation: The attachment of fatty acids to cysteine residues (Cys88 and Cys91 in human STING) in the Golgi apparatus is essential for STING oligomerization and the full activation of the interferon response. nih.govdovepress.com

SUMOylation: This modification can help promote STING oligomerization and stabilize the protein. researchgate.net

Investigating how different agonists influence this complex landscape of PTMs and oligomerization states will provide a more nuanced understanding of their specific functional outputs.

Table 2: Key Post-Translational Modifications (PTMs) Regulating STING Activity

| Modification | Function | Key Enzyme/Mediator | Reference |

|---|---|---|---|

| Phosphorylation | Activates IRF3 recruitment and signaling. | TBK1 | nih.gov |

| Ubiquitination | Can promote activation or signal termination (degradation). | Various E3 ligases (e.g., AMFR, RNF5) | researchgate.net |

| Palmitoylation | Essential for oligomerization and localization to the Golgi. | DHHC enzymes | dovepress.combiorxiv.org |

| SUMOylation | Promotes oligomerization and stabilization. | TRIM38 | researchgate.net |

| Glycosylation | Fine-tunes protein activity and stability. | Not fully characterized | dovepress.com |

Elucidation of Regulatory Networks Governing STING Activation and Deactivation

The STING signaling pathway is embedded within a broader network of regulatory proteins and feedback loops that ensure a robust but controlled immune response, preventing excessive inflammation that can lead to tissue damage or autoimmunity. researchgate.netdntb.gov.uanih.gov Future research aims to map this intricate network to identify new therapeutic targets for modulating STING activity.

Activation of STING is initiated by the DNA sensor cGAS, which produces cGAMP upon detecting cytosolic DNA. dntb.gov.uaresearchgate.net The cGAMP then acts as a second messenger to activate STING. dntb.gov.ua However, the pathway's output is modulated by numerous other proteins. For instance, NLRC3 has been identified as a negative regulator that inhibits the subcellular redistribution of STING, thereby dampening the type I interferon response. dntb.gov.ua Conversely, proteins like the selenoprotein SELENOK have been shown to interact with STING in the endoplasmic reticulum to promote its oligomerization and subsequent activation. nih.gov

Deactivation is equally critical. The pathway is negatively regulated through several mechanisms, including the degradation of cGAMP by the enzyme ENPP1 and the controlled degradation of the STING protein itself via ubiquitination. researchgate.netacs.org Understanding how different cell types and disease states alter this regulatory network will be crucial for predicting patient responses to STING agonists and for designing therapies that can overcome negative feedback mechanisms that might limit efficacy. nih.gov

Development of Enhanced Pharmacodynamic Markers for Preclinical Assessment

To accelerate the development of new STING agonists and combination therapies, there is a need for more sophisticated and predictive pharmacodynamic (PD) markers. These markers are essential for confirming target engagement, understanding the biological effects of a drug, and guiding preclinical development.

Currently, the primary PD markers for STING activation are the measurement of downstream cytokines and chemokines. researchgate.net Preclinical studies routinely measure the induction of type I interferons (IFN-α, IFN-β) and pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov Additionally, the expression of interferon-stimulated genes (ISGs) and chemokines responsible for recruiting immune cells, such as CXCL9, CXCL10, and CCL5, are key indicators of a productive anti-tumor immune response. researchgate.netfrontiersin.org

Future efforts are focused on developing more integrated and dynamic markers. This includes:

Multiplexed Cytokine Analysis: Simultaneously measuring a broad panel of cytokines and chemokines to get a comprehensive signature of the immune response.

Immune Cell Infiltration: Using techniques like flow cytometry and immunohistochemistry to quantify the recruitment and activation state of specific immune cells (e.g., CD8+ T cells, NK cells, dendritic cells) within the tumor microenvironment. researchgate.netnih.gov

Receptor Occupancy Assays: Developing assays to directly measure the binding of a STING agonist to its target in tissues.

Transcriptomic Profiling: Using RNA sequencing to analyze changes in gene expression patterns in tumors and peripheral blood, providing an unbiased and comprehensive view of the drug's effect.

These advanced PD markers will provide a more detailed picture of a drug's mechanism of action and its impact on the tumor microenvironment, enabling better decision-making in the transition from preclinical to clinical studies.

Table 3: Key Pharmacodynamic Markers for STING Agonist Activity

| Marker Category | Specific Marker | Method of Detection | Significance | Reference |

|---|---|---|---|---|

| Type I Interferons & ISGs | IFN-β, IFN-α | ELISA, qPCR | Hallmark of STING pathway activation. | nih.gov |

| IP-10 (CXCL10) | ELISA, qPCR | Key chemokine for T-cell recruitment. | nih.gov | |

| Pro-inflammatory Cytokines | TNF-α, IL-6 | ELISA | Indicates broad inflammatory response. | nih.gov |

| CCL5 (RANTES) | ELISA | Recruits T cells, eosinophils, basophils. | frontiersin.org | |

| Immune Cell Activation | CD8+ T cell infiltration | Flow Cytometry, IHC | Indicates cytotoxic anti-tumor response. | researchgate.net |

| NK cell activation (CD107a) | Flow Cytometry | Measures degranulation and cytotoxic potential. | researchgate.net |

Strategic Integration of STING CDN Agonists into Next-Generation Immunotherapy Regimens

Perhaps the most promising future for STING agonists lies not in monotherapy but in their strategic integration into multi-modal cancer treatment regimens. nih.govresearchgate.net The ability of STING agonists to induce a potent inflammatory response can effectively "turn cold tumors hot"—transforming tumors that are devoid of immune cells and unresponsive to immunotherapy into ones that are infiltrated with T cells and susceptible to immune attack. researchgate.netfrontiersin.org

Several combination strategies are being actively explored:

With Immune Checkpoint Inhibitors (ICIs): This is the most advanced combination strategy. STING activation can increase the expression of PD-L1 on tumor cells and promote the infiltration of T cells into the tumor. nih.gov Combining STING agonists with anti-PD-1/PD-L1 antibodies can therefore create a powerful synergy, enhancing the ability of the activated T cells to kill cancer cells. nih.govnih.gov Preclinical models have shown that this combination can overcome resistance to ICI monotherapy. nih.gov

With Radiation Therapy: Radiation damages tumor cell DNA, which can leak into the cytoplasm and activate the cGAS-STING pathway endogenously. nih.gov Adding an exogenous STING agonist can amplify this effect, leading to a much stronger anti-tumor immune response that can attack both the irradiated primary tumor and distant metastases (an abscopal effect). nih.gov

With Cancer Vaccines: CDNs have been shown to be potent vaccine adjuvants, enhancing the immune response to peptide-based vaccines in preclinical models. nih.gov Combining a STING agonist with a personalized cancer vaccine could dramatically improve the priming and expansion of tumor-specific T cells. nih.gov

With Novel Delivery Systems: To improve tumor-specific delivery and reduce systemic toxicity, STING agonists are being incorporated into innovative delivery platforms. nih.govresearcher.life These include nanoparticles, antibody-drug conjugates (ADCs), and engineered bacterial vectors that can deliver the agonist directly to the tumor microenvironment. nih.govnih.gov

The development of STING agonists at pioneering companies like IFM Therapeutics, whose agonist program was acquired by Bristol-Myers Squibb, laid the groundwork for this field. ifmthera.com The continued evolution of these strategies promises to establish STING agonists as a cornerstone of next-generation cancer immunotherapy.

Q & A

Q. What molecular mechanisms underlie STING activation by CDN agonists, and how are these pathways leveraged in preclinical models?

The cGAS/STING pathway detects cytosolic DNA, triggering cGAS-mediated synthesis of cyclic GMP-AMP (cGAMP), which binds STING to activate downstream interferon (IFN) production . CDN agonists mimic cGAMP to activate STING, inducing IFN-β and pro-inflammatory cytokines. Preclinical models often use in vitro assays (e.g., IFN-β ELISA in immune cells) and in vivo tumor models (e.g., syngeneic mice) to validate agonist efficacy. Knockout models (e.g., STING⁻/⁻ mice) are critical for confirming pathway specificity .

Q. How do researchers differentiate between on-target and off-target effects of STING agonists in experimental systems?

Methodologies include:

- Genetic validation (e.g., CRISPR-mediated STING deletion to abolish agonist response).

- Competitive inhibition assays using STING antagonists.

- Pharmacodynamic biomarkers (e.g., IFN-γ, CXCL10 levels in serum) .

- Comparative studies across STING haplotypes (e.g., HAQ vs. REF alleles) to assess agonist selectivity .

Q. What in vitro and in vivo models are most relevant for evaluating STING agonists in cancer immunotherapy?

- In vitro : Human PBMCs or dendritic cells to measure cytokine secretion (e.g., IFN-β via luciferase reporter assays) .

- In vivo :

- Syngeneic tumor models (e.g., CT26 colorectal cancer in BALB/c mice) to assess tumor regression and immune infiltration.

- Combination studies with checkpoint inhibitors (e.g., anti-PD-1) to evaluate synergistic effects .

Advanced Research Questions

Q. How can researchers address discrepancies between preclinical efficacy and clinical outcomes of STING agonists (e.g., ADU-S100)?

ADU-S100 showed robust antitumor activity in mice but limited clinical response due to poor pharmacokinetics and tumor microenvironment (TME) heterogeneity . Mitigation strategies include:

- Optimizing drug delivery (e.g., nanoparticle encapsulation for intratumoral retention) .

- Biomarker-driven patient stratification (e.g., STING expression levels, TME immune profiles) .

- Rational combinations with immunomodulators (e.g., IDO inhibitors) to overcome resistance .

Q. What experimental designs are optimal for assessing STING agonist synergy with adaptive immune therapies?

- Sequential dosing : Administer STING agonist first to prime innate immunity, followed by checkpoint inhibitors (e.g., anti-CTLA-4) to amplify T-cell responses .

- Co-culture systems : Tumor cells + STING-activated dendritic cells + autologous T cells to measure cross-presentation and T-cell proliferation .

- Multi-omics analysis : Single-cell RNA sequencing of treated tumors to map immune cell recruitment and exhaustion markers .

Q. How do researchers navigate the dual role of STING in promoting antitumor immunity versus driving autoimmune pathologies?

- Dose titration : Identify thresholds that maximize tumor-specific IFN activation without systemic inflammation .

- Tissue-targeted delivery : Use tumor-penetrating nanoparticles or intratumoral injection to limit off-target effects .

- Preclinical models of autoimmunity : Evaluate agonist safety in mice with lupus-like phenotypes or Aicardi-Goutières syndrome mutations .

Methodological Challenges

Q. What are the key limitations of current STING agonist delivery systems, and how are they being addressed?

Q. How can researchers reconcile contradictory data on STING activation in immunologically "cold" vs. "hot" tumors?

- Cold tumors : Low T-cell infiltration may require STING agonists + innate immune activators (e.g., TLR9 agonists) to remodel the TME .

- Hot tumors : High PD-L1 expression may necessitate combination with anti-PD-1 to prevent T-cell exhaustion .

- Spatial transcriptomics : Map STING pathway activity across tumor regions to guide localized therapy .

Data Interpretation and Translation

Q. What statistical approaches are critical for analyzing heterogeneous responses to STING agonists in clinical trials?

Q. How do researchers validate the specificity of STING agonists in complex inflammatory disease models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.